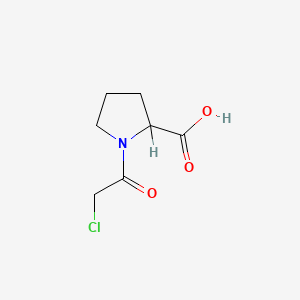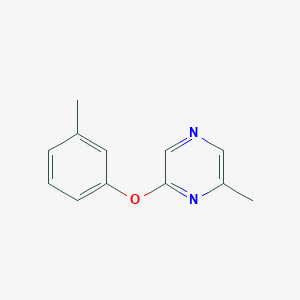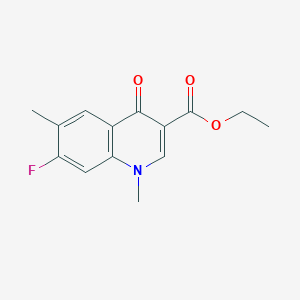![molecular formula C19H20N4O2 B6429521 N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxamide CAS No. 2034223-51-1](/img/structure/B6429521.png)
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with a pyrazin-2-yloxy group and an indole-3-carboxamide moiety, making it a subject of study in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl and indole intermediates. The cyclohexyl intermediate is often synthesized through a series of reactions including hydrogenation and halogenation, followed by the introduction of the pyrazin-2-yloxy group via nucleophilic substitution. The indole-3-carboxamide moiety is prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for hydrogenation steps, advanced purification techniques such as column chromatography, and the employment of automated synthesis equipment to streamline the process.
化学反応の分析
Types of Reactions
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines or reducing double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alkanes.
科学的研究の応用
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling.
類似化合物との比較
Similar Compounds
- N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-2-carboxamide
- N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxylic acid
- N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxylate
Uniqueness
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxamide stands out due to its specific substitution pattern and the presence of both the pyrazin-2-yloxy and indole-3-carboxamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(16-11-22-17-4-2-1-3-15(16)17)23-13-5-7-14(8-6-13)25-18-12-20-9-10-21-18/h1-4,9-14,22H,5-8H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKPLWXTYGZMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CNC3=CC=CC=C32)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4'-{[(3-fluorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B6429461.png)
![5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B6429470.png)
![2-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B6429485.png)
![5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride](/img/structure/B6429502.png)
![1-benzyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6429505.png)
![methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate](/img/structure/B6429509.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}acetamide](/img/structure/B6429511.png)
![2-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine](/img/structure/B6429515.png)
